3-Nitrobenzaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

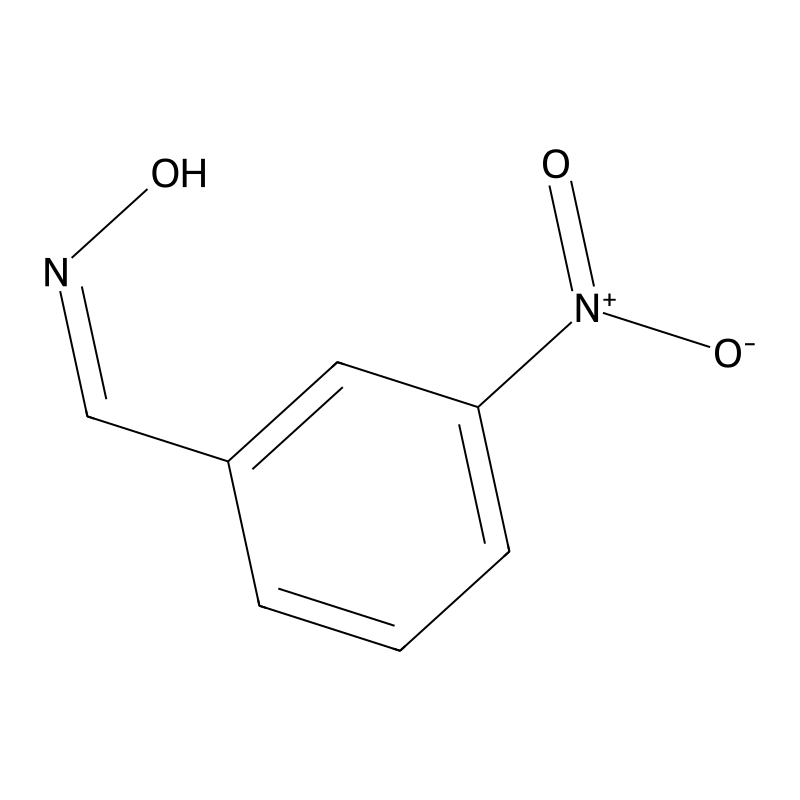

3-Nitrobenzaldoxime is an organic compound with the molecular formula and a molecular weight of approximately 166.14 g/mol. It is classified as an aromatic aldoxime, characterized by a carbon-nitrogen double bond (C=N) and a hydroxyl group (OH) attached to the same carbon atom within an aromatic ring structure. The compound is derived from the reaction between 3-nitrobenzaldehyde and hydroxylamine, where the nitro group is positioned at the meta location on the benzene ring, significantly influencing its electronic properties and reactivity .

There is no documented specific mechanism of action for 3-nitrobenzaldoxime in biological systems.

- Skin and eye irritation: Nitro compounds can cause irritation upon contact.

- Toxicity: Although data is lacking for 3-nitrobenzaldoxime specifically, ingestion of similar compounds can be harmful.

- Flammability: Nitro compounds can be flammable, so proper storage and handling are crucial.

This reaction can be represented as:

Additionally, 3-nitrobenzaldoxime can undergo further modifications, such as acetylation with acetic anhydride to form O-acetate esters, which may have different reactivities and applications.

The synthesis of 3-nitrobenzaldoxime primarily involves the reaction of 3-nitrobenzaldehyde with hydroxylamine. This process can be conducted under various conditions:

- Acidic Conditions: Typically involves using hydrochloric acid to catalyze the reaction.

- Basic Conditions: Sodium hydroxide can also be employed to facilitate the formation of the aldoxime.

The general reaction setup is as follows:

- Dissolve 3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).

- Add hydroxylamine hydrochloride and a base (if using basic conditions).

- Heat the mixture gently while stirring until complete conversion is observed.

- Isolate the product through filtration or crystallization .

Several compounds share structural similarities with 3-nitrobenzaldoxime, including other nitro-substituted aldoximes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitrobenzaldoxime | C7H6N2O3 | Nitro group at para position |

| Benzaldoxime | C7H7NO | No nitro substitution |

| 2-Nitrobenzaldoxime | C7H6N2O3 | Nitro group at ortho position |

| Syn-3-Nitrobenzaldoxime | C7H6N2O3 | Stereoisomeric variant of 3-nitrobenzaldoxime |

Uniqueness: The unique positioning of the nitro group at the meta position distinguishes 3-nitrobenzaldoxime from its ortho and para counterparts, affecting its reactivity and potential applications in organic synthesis.